PEG2 vs. PEG3 Linker Length: Differential Degradation Efficiency Despite Equivalent Target Binding in PROTAC Constructs
In a controlled PROTAC linker optimization study using decoy nucleic acid-type ERα degraders, constructs built with PEG3 linkers achieved the highest ERα degradation activity, outperforming both the shorter PEG2 and longer PEG4 variants, despite all three exhibiting indistinguishable target-binding IC₅₀ values of 30–50 nM for ERα [1]. This directly demonstrates that the selection of a PEG2 linker over a PEG3 linker is not neutral: it alters the degradation cooperativity of the resulting PROTAC molecule even when target engagement is equally potent.
| Evidence Dimension | ERα degradation activity as a function of PEG linker length (PEG2 vs. PEG3 vs. PEG4) in PROTAC constructs |
|---|---|
| Target Compound Data | PEG2 linker construct: ERα IC₅₀ = 30–50 nM; ERα degradation activity lower than the PEG3 construct |
| Comparator Or Baseline | PEG3 linker construct: ERα IC₅₀ = 30–50 nM (equivalent binding); highest ERα degradation activity among PEG2, PEG3, and PEG4 variants; PEG4 linker construct: IC₅₀ = 30–50 nM; degradation activity also below PEG3 |
| Quantified Difference | No statistically significant difference in binding (IC₅₀ range 30–50 nM across all three linker lengths); degradation rank order: PEG3 > PEG4 > PEG2 |
| Conditions | In vitro ERα binding assay and Western blotting-based ERα degradation assay in cultured cells; decoy nucleic acid-type PROTAC scaffold (LCL-ER(dec) series) |
Why This Matters
This head-to-head evidence demonstrates that PEG2 and PEG3 linkers produce functionally distinct degradation outcomes even with matched binding, meaning that selection of the PEG2 spacer is a deliberate design choice that alters the degradation cooperativity profile of the assembled PROTAC.
- [1] MEDCHEM NEWS. (2023). Vol. 33 No. 2, pp. 24–25. Direct comparison of PEG2, PEG3, and PEG4 linkers in LCL-ER(dec) PROTAC series. PEG3 exhibited highest ERα degradation activity; all three linkers showed equivalent binding (IC₅₀ = 30–50 nM). View Source
